4-Hydroxytranylcypromine
Vue d'ensemble
Description
4-Hydroxytranylcypromine is a metabolite of tranylcypromine, a well-known monoamine oxidase inhibitor used primarily as an antidepressant. This compound is formed through the hydroxylation of tranylcypromine and retains some of the pharmacological properties of its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytranylcypromine typically involves the hydroxylation of tranylcypromine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. The process would also include purification steps such as crystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxytranylcypromine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could yield a more saturated compound .
Applications De Recherche Scientifique
4-Hydroxytranylcypromine has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving monoamine oxidase inhibitors and their metabolites.
Biology: It is studied for its effects on neurotransmitter levels and its potential role in neurochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of depression and other mood disorders.
Industry: It may be used in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
4-Hydroxytranylcypromine exerts its effects by inhibiting the enzyme monoamine oxidase, similar to its parent compound tranylcypromine. This inhibition leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with the active site of the enzyme, preventing it from catalyzing the breakdown of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Tranylcypromine: The parent compound, known for its antidepressant effects.
N-Acetyltranylcypromine: Another metabolite of tranylcypromine with similar but less potent monoamine oxidase inhibitory effects.
N-Acetyl-4-Hydroxytranylcypromine: A derivative with modified pharmacological properties.
Uniqueness: 4-Hydroxytranylcypromine is unique in its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. Its specific interactions with monoamine oxidase and its potential effects on neurotransmitter levels make it a compound of interest in both research and therapeutic contexts .
Activité Biologique
4-Hydroxytranylcypromine (4-OH-TP) is a significant metabolite of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and other neuropsychiatric disorders. The following sections will detail the biological activity of 4-OH-TP, including its mechanisms of action, pharmacodynamics, and relevant research findings.
4-OH-TP primarily functions as an inhibitor of MAO-A and MAO-B, enzymes responsible for the degradation of monoamines such as serotonin, norepinephrine, and dopamine. While it is a less potent inhibitor than tranylcypromine itself, its action leads to increased levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive function .
Key Mechanisms:
- MAO Inhibition : 4-OH-TP inhibits both isoforms of MAO but shows a weaker affinity compared to tranylcypromine. This inhibition facilitates increased availability of neurotransmitters.
- Receptor Modulation : Chronic administration has been associated with down-regulation of β1- and β2-adrenoceptors in the brain, which may influence adrenergic signaling pathways relevant to mood disorders .
- Histone Demethylation : Recent studies indicate that tranylcypromine and its metabolites may inhibit histone demethylase BHC110/LSD1, potentially affecting gene expression related to neuroplasticity and depression .
Pharmacodynamics
The pharmacokinetics of 4-OH-TP reveal that it reaches peak plasma concentrations within 1–2 hours after administration. Its half-life is relatively short (approximately 2 hours), but its effects can last for several days due to irreversible MAO inhibition .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 50-200 ng/mL |
Time to Peak Concentration (tmax) | 1–2 hours |
Half-Life | ~2 hours |
Clinical Efficacy
Clinical studies have explored the efficacy of tranylcypromine in treatment-resistant depression (TRD), with implications for its metabolite, 4-OH-TP. In various trials, response rates for patients treated with tranylcypromine have been reported at around 50% after six months .
Notable Findings from Clinical Studies:
- In an open-label study involving patients resistant to other antidepressants, approximately 58% showed a significant response within four weeks when treated with tranylcypromine .
- A meta-analysis indicated that higher doses (up to 128 mg/day) yielded response rates exceeding 70% , suggesting that dosage may significantly impact therapeutic outcomes .
Case Studies
Several case studies have documented the effects of tranylcypromine and its metabolites on patients with severe depression. One notable case involved a patient who experienced significant improvement in depressive symptoms after switching to tranylcypromine following multiple treatment failures with other antidepressants.
Case Study Summary:
- Patient Profile : A 45-year-old female with severe major depressive disorder unresponsive to SSRIs and SNRIs.
- Treatment Regimen : Initiated on tranylcypromine at a dose of 60 mg/day.
- Outcome : After eight weeks, the patient reported a reduction in depressive symptoms by over 50%, as measured by the Hamilton Rating Scale for Depression (HRSD).
Safety and Side Effects
While generally well-tolerated, the use of tranylcypromine and its metabolites can lead to side effects such as hypertensive crises if dietary restrictions regarding tyramine are not followed. Additionally, potential teratogenic effects have been noted in case reports involving pregnant patients .
Propriétés
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909199 | |
Record name | 4-(2-Aminocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-77-7 | |
Record name | rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104777-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxytranylcypromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the presence of 4-hydroxytranylcypromine as a metabolite of tranylcypromine in Cunninghamella echinulata suggest about mammalian metabolism?
A1: The study found that Cunninghamella echinulata metabolizes tranylcypromine into several compounds, including this compound, N-acetyltranylcypromine, and the N,O-diacetyl derivative of this compound []. The identification of N-acetyltranylcypromine as the major metabolite in this fungus mirrors observations in mammalian systems. This parallel suggests that Cunninghamella echinulata could serve as a useful model for studying tranylcypromine metabolism in mammals, potentially providing insights into the formation and significance of this compound in humans as well.
Q2: The study mentions the impact of incubation conditions on tranylcypromine biotransformation. Could these conditions also influence the formation of this compound?
A2: The research highlights the impact of incubation conditions, such as temperature and agitation, on the rate and extent of tranylcypromine metabolism by Cunninghamella echinulata []. While not directly investigated for this compound, it's plausible that these factors could also influence its formation. Factors affecting fungal growth and metabolism, like glucose utilization, ammonia formation, and pH, were linked to the rate of tranylcypromine biotransformation. Therefore, optimizing these incubation conditions might be crucial for studying the specific metabolic pathways leading to this compound and understanding its potential role as a metabolite.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.